2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of quinoline and coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, water.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of 2-methylquinolin-8-yl 6-amino-2-oxo-2H-chromene-3-carboxylate.
Hydrolysis: Formation of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.
Cyclization: Formation of fused quinoline-coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarin derivatives: Widely studied for their anticancer and antimicrobial properties.
Uniqueness
2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to its dual structural features of quinoline and coumarin, which confer a broad spectrum of biological activities. This duality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c1-11-5-6-12-3-2-4-17(18(12)21-11)28-20(24)15-10-13-9-14(22(25)26)7-8-16(13)27-19(15)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWRZTWFEQNLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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